Terguride

Descripción general

Descripción

Terguride es un compuesto que pertenece a la familia de las ergolinas, conocido por su papel como antagonista del receptor de serotonina y agonista del receptor de dopamina . Se utiliza principalmente como inhibidor de la prolactina en el tratamiento de la hiperprolactinemia en Japón . This compound ha mostrado potencial en el tratamiento de la hipertensión arterial pulmonar debido a sus actividades antiproliferativas y antifibróticas .

Aplicaciones Científicas De Investigación

Terguride tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Terguride ejerce sus efectos actuando como un agonista del receptor D2 de dopamina y como un antagonista de los receptores 5-HT2A y 5-HT2B de serotonina . Al unirse a estos receptores, this compound modula la actividad de las vías de la dopamina y la serotonina, lo que lleva a sus efectos terapéuticos . En el tratamiento de la hipertensión arterial pulmonar, this compound inhibe la proliferación y la fibrosis inducidas por la serotonina en las células musculares lisas de la arteria pulmonar .

Análisis Bioquímico

Biochemical Properties

Terguride interacts with dopamine and serotonin receptors, exhibiting a profile of action that characterizes the compound as a dopamine partial agonist . It also has potent 5-HT (2) receptor antagonist qualities .

Cellular Effects

This compound has been shown to have antiproliferative effects on hepatic stellate cells (HSCs) in vitro . These cells are considered to be of vital importance in the pathogenesis of liver fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dopamine and serotonin receptors. As a partial dopamine agonist and a potent 5-HT (2) receptor antagonist, this compound can influence cell signaling pathways related to these receptors .

Temporal Effects in Laboratory Settings

In a study using the carbon tetrachloride (CCL (4)) hepatic fibrosis rat model, daily administration of this compound did not prevent the development of liver fibrosis . This suggests that the effects of this compound may vary over time and under different conditions .

Dosage Effects in Animal Models

The effects of this compound on liver fibrosis in rats were evaluated at a specific dosage in combination with CCL (4) . The study did not find significant differences in various parameters between rats treated with this compound and those given only CCL (4) .

Metabolic Pathways

Given its interactions with dopamine and serotonin receptors, it is likely that this compound influences pathways related to these neurotransmitters .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Terguride se sintetiza a través de una serie de reacciones químicas que comienzan con derivados de la ergolina. Los pasos clave implican la formación de la estructura central de la ergolina, seguida de la funcionalización para introducir los sustituyentes necesarios . Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso incluye rigurosas medidas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Terguride sufre diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos solventes orgánicos . Las condiciones de reacción como la temperatura, la presión y el pH se controlan cuidadosamente para lograr los resultados deseados .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados o cetónicos, mientras que la reducción puede producir diferentes derivados de la ergolina .

Comparación Con Compuestos Similares

Compuestos Similares

Lisuride: Otro derivado de la ergolina con propiedades agonistas del receptor de dopamina similares.

Pergolide: Utilizado en el tratamiento de la enfermedad de Parkinson, comparte similitudes estructurales con terguride.

Bromocriptine: Un derivado de la ergolina utilizado para tratar la hiperprolactinemia y la enfermedad de Parkinson.

Singularidad de this compound

This compound es único debido a su acción dual como antagonista del receptor de serotonina y agonista del receptor de dopamina, lo que no se encuentra comúnmente en otros derivados de la ergolina . Esta acción dual lo hace particularmente efectivo en el tratamiento de afecciones como la hiperprolactinemia y la hipertensión arterial pulmonar .

Actividad Biológica

Terguride, a derivative of ergot alkaloids, has garnered attention for its diverse pharmacological effects, particularly in the context of its interaction with serotonin receptors and its potential therapeutic applications in treating fibrotic disorders and hyperprolactinemia. This article delves into the biological activity of this compound, summarizing key findings from various studies, including receptor interactions, clinical efficacy, and safety profiles.

Overview of this compound

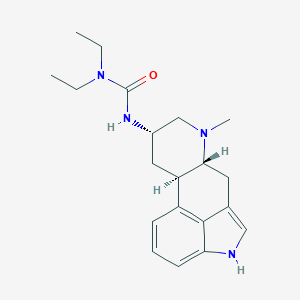

This compound (chemical structure: 1,1-diethyl-3-(6-methyl-8α-ergolinyl)urea) is primarily recognized for its mixed dopaminergic-antidopaminergic properties. It acts as a partial agonist at dopamine D2 receptors and has been shown to inhibit prolactin secretion effectively. Additionally, it exhibits significant antiserotonergic activity, particularly at the 5-HT2A and 5-HT2B serotonin receptors.

Antiserotonergic Properties

This compound has been characterized as a potent antagonist at both 5-HT2A and 5-HT2B receptors. Studies have demonstrated that it does not induce vasoconstriction in porcine coronary arteries or relaxation in pulmonary arteries, indicating a lack of agonistic activity at these sites. The antagonistic potency was quantified with parameters such as:

In functional assays, this compound inhibited serotonin-induced platelet aggregation with an IC50 of 16 nM, demonstrating its potential to modulate platelet function through serotonin receptor antagonism .

Effects on Cellular Proliferation

In cultured porcine valvular interstitial cells, this compound blocked the activation of extracellular signal-regulated kinase (ERK) 1/2 induced by serotonin. This inhibition suggests a mechanism by which this compound could prevent cellular proliferation associated with fibrotic processes . The drug also inhibited serotonin-stimulated collagen production, further supporting its potential in treating fibrotic disorders.

Hyperprolactinemia Treatment

This compound has been evaluated for its efficacy in managing hyperprolactinemia. A randomized double-blind crossover trial compared this compound with bromocriptine, another dopamine agonist. Results indicated that this compound effectively reduced prolactin levels without significant side effects compared to bromocriptine . The following table summarizes key findings from this trial:

| Parameter | This compound (1 mg) | Bromocriptine (2.5 mg) | Placebo |

|---|---|---|---|

| Prolactin Reduction | Significant | Significant | No change |

| Side Effects | Fewer | More | None |

Pain Management in Cervical Spinal Stenosis

In another clinical study focusing on patients with cervical spinal stenosis (CSS), this compound was shown to reduce pain intensity significantly compared to placebo among patients who responded positively to treatment. However, overall differences in pain reduction between groups were not statistically significant across the entire study population . Notably, patients with CSS experienced more pronounced benefits:

| Outcome Measure | This compound Group | Placebo Group |

|---|---|---|

| Pain Intensity Change | -10 mm (CI: -42 to 2) | -9 mm (CI: -18 to -1) |

| FIQ Score Improvement | -18.54 (p=0.046) | Not significant |

Safety Profile

The safety profile of this compound was generally favorable. Adverse events reported were predominantly mild to moderate in intensity, with nausea being the most common side effect leading to premature study termination in some patients . Importantly, no serious adverse events were documented during clinical trials.

Propiedades

IUPAC Name |

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHPSVPXZTVEP-YXJHDRRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37686-85-4 (maleate[1:1]) | |

| Record name | Terguride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045809 | |

| Record name | Terguride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37686-84-3 | |

| Record name | Terguride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37686-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terguride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terguride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terguride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terguride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERGURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.